molecular formula C15H21N3 B4238485 1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE

1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4238485
M. Wt: 243.35 g/mol
InChI Key: JLRWXJOWSAVTTJ-UHFFFAOYSA-N
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Description

1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of benzimidazole derivatives with isopropyl and pyrrolidinylmethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    N-alkylation: This involves the alkylation of benzimidazole with isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-indole
  • 1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-imidazole

Uniqueness

1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-propan-2-yl-2-(pyrrolidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-12(2)18-14-8-4-3-7-13(14)16-15(18)11-17-9-5-6-10-17/h3-4,7-8,12H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRWXJOWSAVTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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